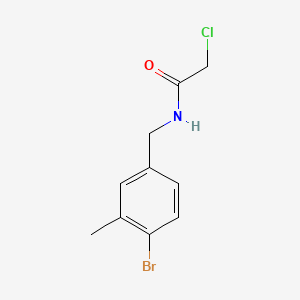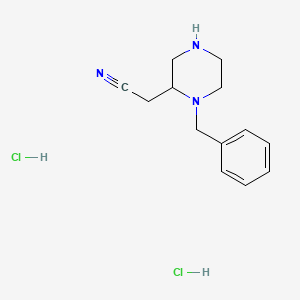![molecular formula C7H11ClN2S B7451733 N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B7451733.png)
N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C7H10N2S·HCl It is known for its unique structure, which includes a thiazole ring and a cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride typically involves the reaction of a thiazole derivative with a cyclopropanamine. One common method includes the use of N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride as an intermediate . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the cyclopropane moiety is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropane moiety may contribute to the compound’s stability and binding affinity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride: A closely related compound with similar chemical properties.
N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride: Another compound with a cyclopropane moiety but a different heterocyclic ring.
N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride: Similar to the above but with a different position of the nitrogen atom in the pyridine ring.
Uniqueness
N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride is unique due to its combination of a thiazole ring and a cyclopropane moiety This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.ClH/c1-2-6(1)9-4-7-3-8-5-10-7;/h3,5-6,9H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCFZCKUEJUOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332531-54-0 |
Source


|
| Record name | 5-Thiazolemethanamine, N-cyclopropyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332531-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
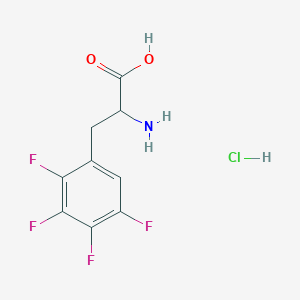
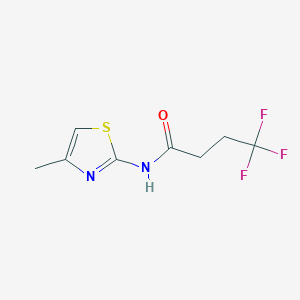
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one](/img/structure/B7451681.png)
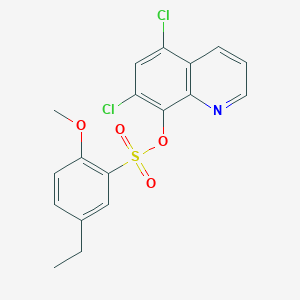
![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)
![ethyl 4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7451698.png)
![Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)
![2-methyl-1-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-2,3-dihydro-1H-indole](/img/structure/B7451706.png)
![2-(thiomorpholin-4-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B7451710.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester](/img/structure/B7451717.png)

